2-[N-(benzenesulfonyl)-3-methylanilino]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-methylanilino]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a methylanilino group, and a pyridinylmethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-methylanilino]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Preparation of 3-Methylaniline: 3-Methylaniline is synthesized through the nitration of toluene, followed by reduction of the nitro group.
Coupling Reaction: The benzenesulfonyl chloride is then reacted with 3-methylaniline to form N-(benzenesulfonyl)-3-methylaniline.
Formation of Pyridinylmethylphenyl Acetamide: This intermediate is prepared by reacting 4-(pyridin-4-ylmethyl)phenylamine with acetic anhydride.
Final Coupling: The final step involves coupling N-(benzenesulfonyl)-3-methylaniline with pyridinylmethylphenyl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-methylanilino]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-methylanilino]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-methylanilino]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)acetamide
- N-(4-methylphenyl)sulfamoylphenylacetamide
- N-(thiazol-2-yl)benzenesulfonamide
Uniqueness
2-[N-(benzenesulfonyl)-3-methylanilino]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methylanilino]-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-21-6-5-7-25(18-21)30(34(32,33)26-8-3-2-4-9-26)20-27(31)29-24-12-10-22(11-13-24)19-23-14-16-28-17-15-23/h2-18H,19-20H2,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCGABYBHYOGIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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